Phthalimidoamlodipine

Process Safety Industrial Scale‑up Regulatory Compliance

Avoid unreliable generic N-protected amlodipine precursors that compromise process safety & purification efficiency. Phthalimidoamlodipine (CAS 88150-62-3), the crystalline N-phthalimido intermediate, enables single-recrystallization purification to ≥98% purity & eliminates azido explosion hazards. - Pharmacopoeial traceability: Officially designated EP Impurity A & USP Related Compound D, supplied with comprehensive Structure Elucidation Report. - Superior chromatography: Baseline resolution (Rₛ > 2.0) from amlodipine under USP monograph conditions ensures reliable system suitability & ICH Q2(R1) forced-degradation validation. - GMP-ready safety: Non-explosive crystalline form avoids explosion-proof facility costs, compliant with OSHA 29 CFR 1910.120 & EU directives.

Molecular Formula C28H27ClN2O7
Molecular Weight 539 g/mol
CAS No. 88150-62-3
Cat. No. B1677751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhthalimidoamlodipine
CAS88150-62-3
Synonyms(+/-)-Phthalimidoamlodipine, Amlodipine besilate impurity A , Phthalimidoamlodipine, Phthaloylamlodipine
Molecular FormulaC28H27ClN2O7
Molecular Weight539 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN3C(=O)C4=CC=CC=C4C3=O
InChIInChI=1S/C28H27ClN2O7/c1-4-38-28(35)24-21(15-37-14-13-31-25(32)17-9-5-6-10-18(17)26(31)33)30-16(2)22(27(34)36-3)23(24)19-11-7-8-12-20(19)29/h5-12,23,30H,4,13-15H2,1-3H3
InChIKeyAHHPZGUFLGCZCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes15 mg / 50 mg / 100 mg / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Phthalimidoamlodipine Identity & Regulatory Profile


Phthalimidoamlodipine (CAS 88150‑62‑3, C₂₈H₂₇ClN₂O₇, MW 538.98) is the N‑phthalimido‑protected precursor of the dihydropyridine calcium‑channel blocker amlodipine [2]. It is officially designated as Amlodipine EP Impurity A and USP Amlodipine Related Compound D, and is a certified reference standard suitable for method development, method validation (AMV), quality‑controlled (QC) applications, ANDA/NDA submissions, and commercial production of amlodipine active pharmaceutical ingredient (API) and finished dosage forms [1].

Certified EP Impurity A and USP Related Compound D reference standard
Phthalimido-protected amlodipine intermediate with reported process safety advantage over azido route
Supplied with full Structure Elucidation Report supporting regulatory method validation

Phthalimidoamlodipine vs. Generic Intermediates


Generic substitution of N‑protected amlodipine precursors is unreliable because the choice of amino‑protecting group directly determines process safety, purification efficiency, and the quality of the final amlodipine API [2]. The phthalimido moiety uniquely enables a crystalline intermediate (phthalimidoamlodipine) that can be purified to ≥98 % purity by a single recrystallisation [1]; alternative N‑protection strategies (e.g. azido) introduce explosion hazards, while others (e.g. benzylamino) require more forcing deprotection conditions that increase by‑product formation [2]. Consequently, procurement of a pharmacopoeial‑grade phthalimidoamlodipine reference standard is the only route to assured chromatographic system suitability in a regulated analytical workflow.

Alternative N‑protected amlodipine precursors (e.g., azido) may introduce documented explosion hazards, limiting direct substitution.
Benzylamino‑protected intermediates require catalytic hydrogenolysis, complicating deprotection and waste management compared with the phthalimido route.
Only pharmacopoeial‑grade phthalimidoamlodipine ensures regulatory acceptance for impurity profiling; in‑house standards may require extensive qualification.

Phthalimidoamlodipine Differentiation Evidence


Process Safety: Explosion Hazard Eliminated

Phthalimidoamlodipine is explicitly preferred over azido‑amlodipine, which poses a documented explosion hazard [1]. Patent teachings state that the phthalimido route ‘avoids the disadvantages of the dangerous azido intermediate’ [2][3].

Process Safety
Head-to-head
Non-explosive crystalline solid vs. azido-amlodipine (explosive); standard handling possible.
Supports process safety evaluation for scale-up synthesis
Based on patent US 2006/0167265 A1; site-specific assessment needed
Process Safety Industrial Scale‑up Regulatory Compliance

Single-Step Recrystallisation Purity Advantage

Phthalimidoamlodipine can be purified to >98 % purity after a single recrystallisation from ethyl acetate, a property that is not achievable with the highly polar, often syrupy amlodipine base [1].

Recrystallisation Purity
Head-to-head
>98% purity after single ethyl acetate recrystallisation; amlodipine base requires salt formation for comparable purity.
Supports efficient purification and reference standard quality
Data from EP 1 577 298 A1; recrystallisation conditions specified therein
Purification Crystallisation Analytical Reference Standards

Pharmacopoeial Reference Standard for ANDA/NDA

Phthalimidoamlodipine is the only compound recognized simultaneously as EP Impurity A and USP Amlodipine Related Compound D, provided with a full Structure Elucidation Report (SER) including HPLC, LC‑MS, ¹H‑NMR, FT‑IR, and potency data [1].

Pharmacopoeial Standard
Class-level
Certified EP Impurity A / USP Related Compound D; full SER (HPLC, LC‑MS, NMR, IR, potency) provided.
Supports regulatory method validation and impurity profiling
Verify SER against current compendial monographs and supplier CoA
Regulatory Analytics Pharmacopoeial Standards Method Validation

Methylaminolysis Deprotection vs. Benzylamino Route

The phthalimido group is cleaved by aqueous methylamine (40 % w/w) at room temperature, converting phthalimidoamlodipine to amlodipine in a single step [1]. Benzylamino‑deprotection typically requires catalytic hydrogenolysis, which is operationally more complex and generates heavier metal waste [2].

Deprotection Ease
Class-level
Aqueous methylamine (40%, rt, 8h) cleaves phthalimido group; no heavy-metal catalyst required vs. benzylamino hydrogenolysis.
Supports evaluation of atom-economical deprotection route
Deprotection per WO 2006/003672 A1; scale-up conditions to be verified
Synthetic Efficiency Deprotection Green Chemistry

Chromatographic Resolution from Amlodipine

Phthalimidoamlodipine is widely used as a system‑suitability marker because it exhibits baseline resolution (Rₛ > 2.0) from amlodipine and closely related compounds under standard USP/EP HPLC conditions [2][3].

Chromatographic Resolution
Class-level
Rₛ >2.0 vs. amlodipine under USP conditions (C₁₈, phosphate buffer pH 3.0/ACN); higher resolution than other impurities (≤1.5).
Supports robust HPLC system suitability and quantitation
Resolution reported per USP monograph; column lot-dependent variability possible
HPLC Method Validation Impurity Profiling System Suitability

Phthalimidoamlodipine Priority Application Scenarios


Industrial-Scale API Manufacturing with Non-Explosive Intermediate

Phthalimidoamlodipine is the preferred intermediate for large‑scale amlodipine synthesis when process safety is paramount. Its non‑explosive crystalline nature, compared with the azido analog, eliminates the need for explosion‑proof facilities and hazardous‑material surcharges, as documented in U.S. Patent 2006/0167265 A1 [1]. This compound is suitable for GMP production environments requiring safety compliance with OSHA 29 CFR 1910.120 and equivalent EU directives.

Impurity Reference for ANDA/NDA Regulatory Filings

Because phthalimidoamlodipine is the universally recognised EP Impurity A and USP Related Compound D furnished with a complete Structure Elucidation Report [2], QC/analytical development teams should specify it as the primary system‑suitability and quantitative reference for HPLC impurity profiling in all ANDA/NDA submissions for amlodipine‑containing products.

Method Validation for Stability-Indicating HPLC Assays

Owing to its excellent chromatographic resolution from amlodipine (Rₛ > 2.0) under USP monograph conditions [3], phthalimidoamlodipine is the ideal probe for forced‑degradation studies and forced‑degradation method validation (ICH Q2(R1)), ensuring reliable detection of potential amlodipine degradants down to the ICH reporting threshold.

Application
Selection Property
Validation Focus
Industrial-scale amlodipine intermediate sourcing
Non-explosive crystalline intermediate vs. azido route
Process safety profile and scale-up compatibility review
Regulatory impurity profiling (EP/USP)
Pharmacopoeial certified standard with full SER
System suitability and impurity quantitation per compendia
Stability-indicating HPLC method validation
High chromatographic resolution from amlodipine
Forced-degradation studies and ICH Q2(R1) validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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